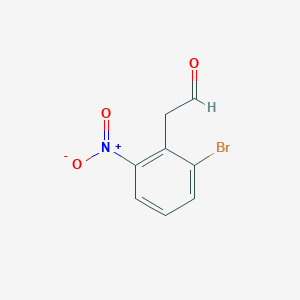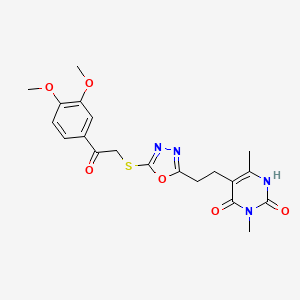
2-(2-Chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “2-(2-Chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine” is not available in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, etc. Unfortunately, the specific physical and chemical properties for “2-(2-Chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine” are not available in the search results .Scientific Research Applications
Synthesis and Antimicrobial Activities
One of the primary applications of 2-(2-Chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine is in the synthesis of various derivatives with potential antimicrobial activities. For instance, Bektaş et al. (2007) explored the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial properties, indicating the compound's role in developing new antimicrobial agents (Bektaş et al., 2007).
Photophysical Properties
The compound's derivatives have been studied for their photophysical properties, such as fluorescence. Tanaka and Komiya (2002) researched novel fluorescent benzoxazoles, shedding light on the potential application of these compounds in fluorescence-based technologies (Tanaka & Komiya, 2002).
Structural Analysis and Coordination Compounds
In the field of chemistry, the compound has been used in structural analysis and the synthesis of coordination compounds. Téllez et al. (2013) synthesized a novel compound involving 1,3-benzoxazol-2-yl and investigated its structural properties and coordination compounds, illustrating its significance in chemical synthesis and analysis (Téllez et al., 2013).
Quantum Chemical and Molecular Dynamics Simulation Studies
The compound has also been a subject of quantum chemical and molecular dynamics simulation studies. Kaya et al. (2016) conducted studies on thiazole and thiadiazole derivatives, which include compounds similar to 2-(2-Chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine, to predict their corrosion inhibition performances, highlighting its importance in material science (Kaya et al., 2016).
Synthesis of Anticancer Agents
This compound has also been explored for its role in synthesizing potential anticancer agents. Murty et al. (2011) synthesized benzoxazole and benzoxazolone derivatives, including cyclic amine-containing compounds, and evaluated their cytotoxic effects on human cancer cell lines, indicating its application in cancer research (Murty et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2N2O/c14-8-5-10(16)9(15)4-7(8)13-18-11-3-6(17)1-2-12(11)19-13/h1-5H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICDUJPQDJXJHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(O2)C3=CC(=C(C=C3Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2667452.png)
![(E)-N-(4-butylphenyl)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2667453.png)


![Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2667459.png)

![Ethyl 4'-fluoro-3-(furan-2-yl)-5-oxo-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2667461.png)
![ethyl 4-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2667463.png)


![Ethyl 2-[(3-phenoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2667469.png)
![Ethyl 2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2667471.png)

